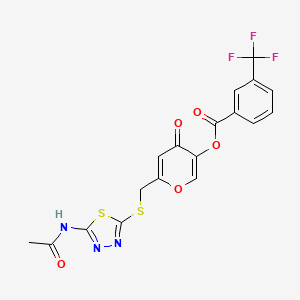
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a useful research compound. Its molecular formula is C18H12F3N3O5S2 and its molecular weight is 471.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(trifluoromethyl)benzoate is a complex organic compound that has garnered attention due to its unique structural features and potential biological activities. The compound's molecular formula is C21H22N4O7S3, with a molecular weight of approximately 538.61 g/mol. This article delves into its biological activity, synthesis, and potential applications based on recent research findings.
Structural Characteristics
The compound features several key structural components:
- Pyran Ring : Known for its diverse biological properties.
- Thiadiazole Moiety : This five-membered ring is associated with various pharmacological activities, including anticancer and antimicrobial effects.
- Acetamido Group : Enhances solubility and may contribute to the compound's overall bioactivity.
Synthesis
The synthesis of this compound typically involves multi-step reactions that integrate the thiadiazole moiety with the pyran structure. The general synthetic pathway includes:
- Formation of the thiadiazole derivative.
- Coupling with a pyran derivative.
- Esterification to yield the final product.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing thiadiazole and pyran structures. For instance, derivatives similar to 6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran have shown significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 6-Acetyl-thiadiazole derivative | HeLa | 29 |
| Thiadiazole derivative with phthalimide | MCF-7 | 73 |
These findings suggest that modifications in the structural components can significantly enhance biological activity against cancer cells .
Antimicrobial Activity
Compounds containing thiadiazole rings have demonstrated notable antimicrobial properties. For example, studies indicate that certain thiadiazole derivatives exhibit strong antibacterial effects against pathogenic bacteria, outperforming standard antibiotics like chloramphenicol .
The proposed mechanism of action for these compounds involves:
- Inhibition of DNA Synthesis : The structural features may interfere with DNA replication in cancer cells.
- Induction of Apoptosis : Enhanced lipophilicity allows better cellular uptake, leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : Disruption of bacterial cell walls and interference with metabolic pathways are also observed.
Case Studies
In a series of experiments evaluating the cytotoxicity of various derivatives:
- Study on Thiadiazole Derivatives : Compounds were tested against MCF-7 and HeLa cell lines using an MTT assay. The results indicated that modifications to the thiadiazole structure could lead to significant increases in cytotoxicity .
- Antibacterial Testing : A study assessed the efficacy of thiadiazole derivatives against Mycobacterium bovis BCG, revealing promising results with minimal inhibitory concentrations (MIC) as low as 31.25 μg/mL for certain derivatives .
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3O5S2/c1-9(25)22-16-23-24-17(31-16)30-8-12-6-13(26)14(7-28-12)29-15(27)10-3-2-4-11(5-10)18(19,20)21/h2-7H,8H2,1H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQQIUWVSIKVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














